1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate
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Overview
Description
1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with 1,4-dimethylbenzene-1,4-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reaction under milder conditions, thereby reducing energy consumption and improving overall sustainability .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized chromene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure and biological activity.
Chromene derivatives: Share the chromene core structure and exhibit similar pharmacological properties.
Uniqueness
1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is unique due to the presence of both the chromene and benzene-1,4-dicarboxylate moieties, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to other similar compounds .
Properties
IUPAC Name |
dimethyl 2-[(6-chloro-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO7/c1-27-18(24)10-3-5-13(19(25)28-2)15(9-10)22-17(23)14-8-11-7-12(21)4-6-16(11)29-20(14)26/h3-9H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBYZYXONZKHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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